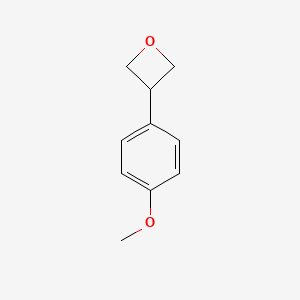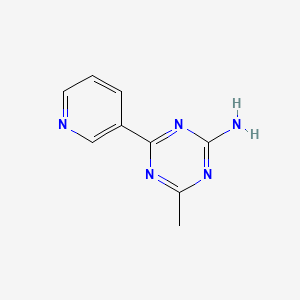
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a methyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-chloro-1,3,5-triazine with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine: Similar structure but with the pyridinyl group at a different position.
4-Methyl-6-(pyridin-4-yl)-1,3,5-triazin-2-amine: Another positional isomer with the pyridinyl group at the 4-position.
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
119294-49-4 |
|---|---|
Fórmula molecular |
C9H9N5 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
4-methyl-6-pyridin-3-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13,14) |
Clave InChI |
VRYFBXFHFPHQSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


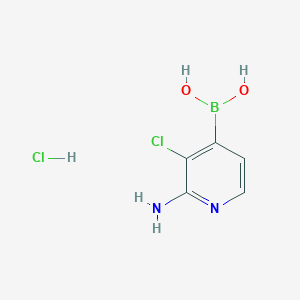
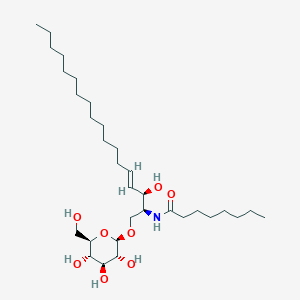

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
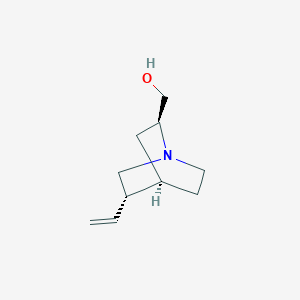
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
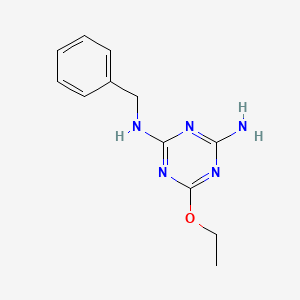
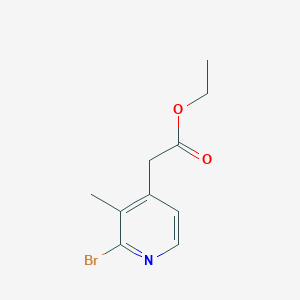

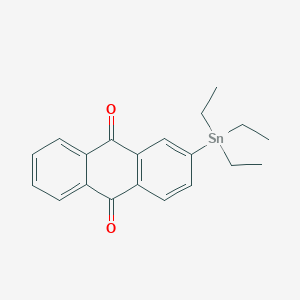
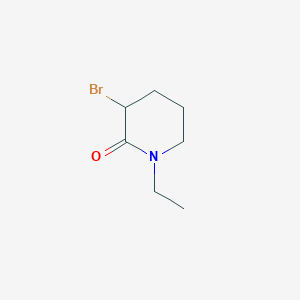
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
